molecular formula C5H11BF3N B1585186 Boron, trifluoro(piperidine)-, (T-4)- CAS No. 592-39-2

Boron, trifluoro(piperidine)-, (T-4)-

Cat. No.: B1585186
CAS No.: 592-39-2
M. Wt: 152.96 g/mol
InChI Key: DBIWHDFLQHGOCS-UHFFFAOYSA-N
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Description

Boron, trifluoro(piperidine)-, (T-4)-: is a chemical compound with the molecular formula C5H11BF3NThis compound is characterized by its crystalline solid form and has a melting point of 73°C . It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of boron, trifluoro(piperidine)-, (T-4)- typically involves the reaction of boron trifluoride with piperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as: [ \text{BF}_3 + \text{C}5\text{H}{11}\text{N} \rightarrow \text{C}5\text{H}{11}\text{BF}_3\text{N} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Boron, trifluoro(piperidine)-, (T-4)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions where the trifluoro group can be replaced by other functional groups.

    Complex Formation: It can form complexes with other chemical species, particularly those containing nitrogen or oxygen atoms.

Common Reagents and Conditions:

    Oxidizing Agents: The compound can react with oxidizing agents under controlled conditions.

    Reducing Agents: It can also undergo reduction reactions, although these are less common.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various trifluoro-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, boron, trifluoro(piperidine)-, (T-4)- is used as a reagent in organic synthesis. It is particularly useful in the formation of boron-containing compounds and as a catalyst in certain reactions .

Biology and Medicine: The compound has potential applications in biology and medicine, particularly in the development of boron-containing drugs. Its ability to form stable complexes makes it a valuable tool in drug design and development.

Industry: In industry, boron, trifluoro(piperidine)-, (T-4)- is used in the production of advanced materials and as a catalyst in various chemical processes. Its unique properties make it suitable for use in high-performance applications.

Mechanism of Action

The mechanism of action of boron, trifluoro(piperidine)-, (T-4)- involves its ability to form stable complexes with other molecules. The trifluoro group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

  • Boron trifluoride diethyl etherate
  • Boron trifluoride tetrahydrofuran complex

Comparison: Compared to similar compounds, boron, trifluoro(piperidine)-, (T-4)- is unique due to its specific structure and reactivity. The presence of the piperidine ring and the trifluoro group imparts distinct chemical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

piperidine;trifluoroborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.BF3/c1-2-4-6-5-3-1;2-1(3)4/h6H,1-5H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIWHDFLQHGOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934973
Record name Piperidine--trifluoroborane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592-39-2, 15433-36-0
Record name Boron, trifluoro(piperidine)-, (T-4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boron, trifluoro(piperidine)-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperidine--trifluoroborane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoro(piperidine)boron
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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